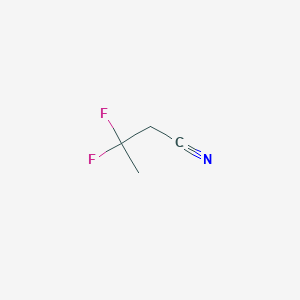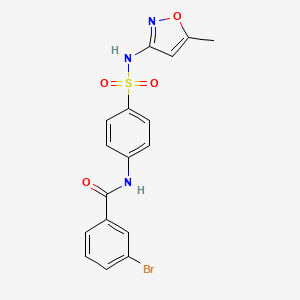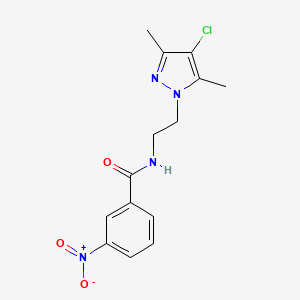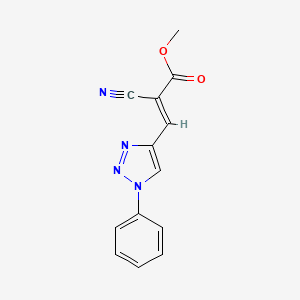![molecular formula C18H21N3O B2867900 2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile CAS No. 341967-06-4](/img/structure/B2867900.png)
2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile” is a chemical with the molecular formula C18H21N3O and a molecular weight of 295.38 .
Molecular Structure Analysis
The molecular structure of “2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile” consists of an aromatic ring (phenyl group) substituted with a tert-butyl group and a phenoxy group. The phenoxy group is further substituted with a dimethylamino group and a nicotinonitrile group .Physical And Chemical Properties Analysis
The compound “2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile” has a molecular weight of 295.38 .Applications De Recherche Scientifique
Antioxidant Applications
The compound has been identified to possess significant antioxidant properties. It effectively suppresses oxidation, which is crucial in preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers .
Antifungal Properties
“2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile” has demonstrated fungicidal activity against Botrytis cinerea, a pathogen responsible for grey mould in plants. This suggests its potential use in agricultural fungicides to protect crops from fungal diseases .
Anticancer Potential
The compound has shown cytotoxic activity against MCF-7 cells, a breast carcinoma cell line, with an identified IC50 value of 5 μg/ml. This indicates its potential application in cancer research, possibly as a novel therapeutic agent for treating certain types of cancer .
Bioactive Compound Isolation
The compound can be isolated from therapeutic plants like Plumbago zeylanica using ethyl acetate. This process of isolation and purification, confirmed through GC–MS analysis, is significant for the pharmaceutical industry for the synthesis of novel drugs .
Material Stabilization
Due to its antioxidant effects, the compound can be used to enhance the stability of materials that are prone to oxidative damage. This application is particularly relevant in industries that require materials with long shelf lives and resistance to environmental factors .
Therapeutic Plant Research
The compound’s extraction from Plumbago zeylanica and its subsequent bioactivities highlight the global potential of therapeutic plants in treating microbial illnesses. This opens up avenues for further investigation into the medicinal properties of such plants and their biotic compounds .
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)13-6-8-14(9-7-13)22-17-15(12-19)16(21(4)5)10-11-20-17/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECTTYWBFIVMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)
![6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)
![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)
